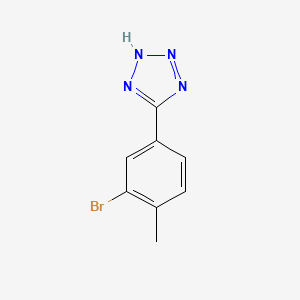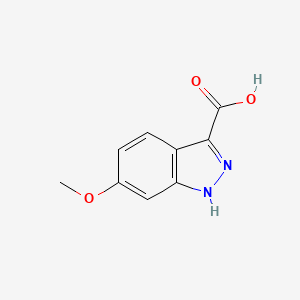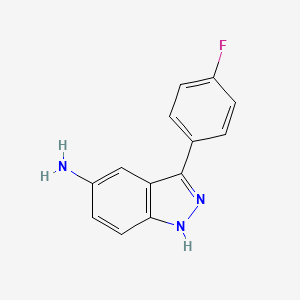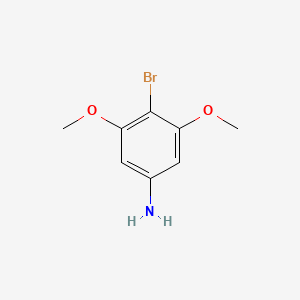
5-(3-Bromo-4-methylphenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazoles are a class of synthetic heterocycles with a wide range of applications, including organic chemistry, coordination chemistry, the photographic industry, explosives, and medicinal chemistry. The 5-substituted tetrazoles, in particular, are important due to their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is beneficial in drug design .
Synthesis Analysis
The synthesis of 5-substituted tetrazoles can be achieved through various methods, including acidic media/proton catalysis, Lewis acids, and reactions involving organometallic or organosilicon azides. These methods have evolved from early procedures to more recent and efficient ones. The synthesis of 1-Bromine-5-phenyl-tetrazole, a related compound, was performed using benzonitrile, bromine, and sodium azide, with the reaction conditions optimized to achieve high yields . Although the specific synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole is not detailed, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of two tetrazole derivatives was determined, showing that the tetrazole rings are essentially planar and the aryl rings at the 1- and 5-positions show no conjugation to the tetrazole groups . This information is crucial for understanding the chemical behavior and potential interactions of these molecules.
Chemical Reactions Analysis
Functionalization of 5-substituted tetrazoles is challenging due to the formation of isomers. However, reactions with high or unusual regioselectivities have been described, which are important for further chemical modifications . Additionally, the photodecomposition of tetrazole-thione derivatives to carbodiimides has been studied, indicating a pathway involving the loss of dinitrogen and sulfur . These findings are relevant for the development of new chemical reactions involving tetrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, polymorphs of a 5-substituted tetrazole were characterized by single-crystal X-ray diffraction, showing differences in cell parameters, interatomic distances, and molecular orientation, which affect their physical properties . The energetic properties of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives were also extensively studied, including their sensitivities to physical stimuli and energetic performance, which are important for applications as energetic materials .
Applications De Recherche Scientifique
1. Structural Analysis and Crystallography
Tetrazole derivatives, including compounds similar to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, have been studied for their structural properties using X-ray crystallography. These studies provide insights into the molecular configuration, crystal packing, and intermolecular interactions of tetrazoles, which are crucial for understanding their chemical behavior and potential applications in various fields (Al-Hourani et al., 2015).
2. Materials Science and Liquid Crystal Development
Research on novel tetrazole liquid crystals, including 5-substituted tetrazoles, has demonstrated their potential in materials science. The synthesis and characterization of these tetrazoles, which exhibit various mesophases like nematic and smectic, point towards their applicability in liquid crystal technology (Tariq et al., 2013).
3. Corrosion Inhibition
5-Phenyltetrazole derivatives, related to 5-(3-Bromo-4-methylphenyl)-2H-tetrazole, have been explored for their efficiency in inhibiting copper corrosion in acidic media. Their potential as corrosion inhibitors in industrial applications is significant, as demonstrated through experimental and computational methods (Tan et al., 2019).
4. Synthesis of Functional Polymers
5-Substituted tetrazoles, including the 5-(3-Bromo-4-methylphenyl) variant, have been utilized in the synthesis of functional polymers. Their reactivity under specific conditions, such as in Brønsted or Lewis acids, enables the creation of diverse functional derivatives, which are important in the development of new polymeric materials (Lisakova et al., 2015).
5. Photophysical Properties in Coordination Chemistry
Tetrazole derivatives have been studied for their role in tuning the color and photophysical properties of coordination compounds, such as iridium complexes. These properties are key in applications like organic light-emitting devices and biological labeling (Stagni et al., 2008).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Tetrazoles are often used in medicinal chemistry due to their bioisosteric similarity to carboxylic acids .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-bromo-4-methylphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTMWVWPEPRPBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methylphenyl)-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)









